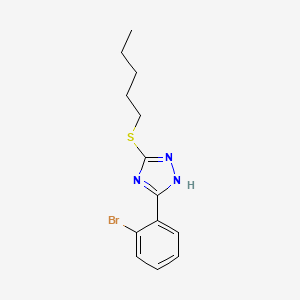![molecular formula C13H17NO B14213611 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 774493-33-3](/img/structure/B14213611.png)
1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a 3-azabicyclo[3.1.0]hexane core. This structure is notable for its presence in various biologically active molecules, making it a significant target in drug design and synthesis. The compound’s unique bicyclic framework contributes to its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is often catalyzed by palladium, providing high yields and diastereoselectivities . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Useful for modifying the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic and antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also features a 3-azabicyclo[3.1.0]hexane core.
Bicifadine: An analgesic with a related structure.
Uniqueness: 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its methoxymethyl group, in particular, may enhance its ability to interact with certain biological targets.
Propiedades
Número CAS |
774493-33-3 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-[4-(methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17NO/c1-15-8-10-2-4-11(5-3-10)13-6-12(13)7-14-9-13/h2-5,12,14H,6-9H2,1H3 |
Clave InChI |
ZODCDPUZFAIJGU-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C23CC2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


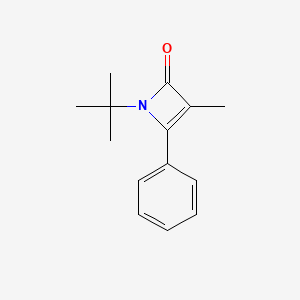
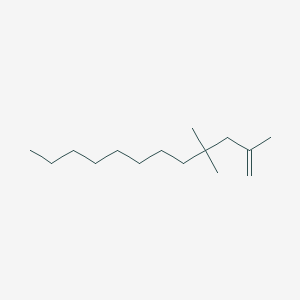
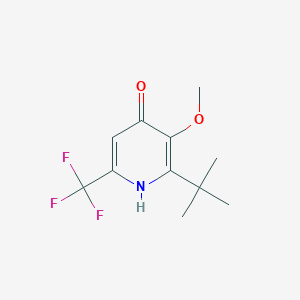
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)

![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
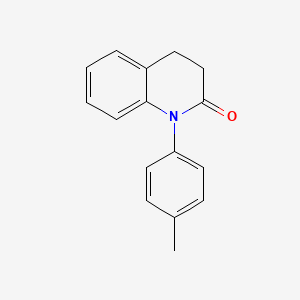
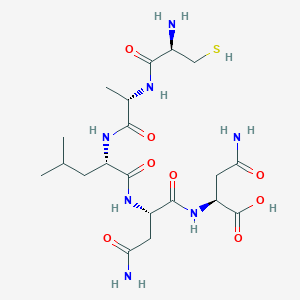
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
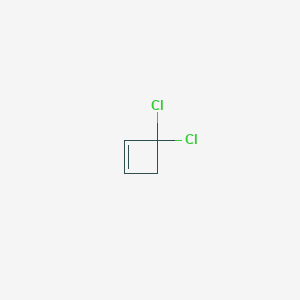

![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
